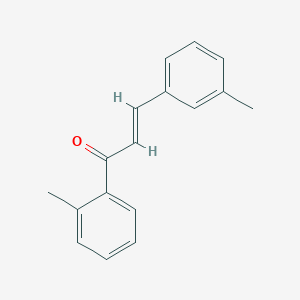
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-methyl-3-methylphenyl prop-2-en-1-one, is an organic compound with a variety of uses. It is an important building block in the synthesis of other compounds, such as drugs and fragrances, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as drugs and fragrances. It has also been studied for its biochemical and physiological effects. Additionally, it has been used in the synthesis of polymers and as a reagent in organic reactions.
Mechanism of Action
The exact mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed that the compound interacts with receptors in the body to produce its biochemical and physiological effects. Additionally, it is believed that the compound may interact with enzymes in the body to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one has been studied for its biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties. Additionally, it has been shown to have anti-cancer properties and to be effective in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The use of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively non-polar compound and can be difficult to dissolve in water. Additionally, it can react with other compounds and can be difficult to separate from other compounds.
Future Directions
There are many potential future directions for the study of (2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one. Further research could be conducted to better understand the mechanism of action of the compound and to identify new potential applications. Additionally, further research could be conducted to identify new synthetic methods and to improve the efficiency of existing synthesis methods. Finally, further research could be conducted to identify new biochemical and physiological effects of the compound and to develop new uses for it.
Synthesis Methods
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-oneethylphenyl prop-2-en-1-one can be synthesized through a variety of methods. One method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with acetone in an acidic medium. This reaction produces the desired product in high yield. Another method involves the reaction of 2-methylbenzaldehyde and 3-methylbenzaldehyde with ethyl acetate in a basic medium. This reaction also produces the desired product in high yield.
properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-5-8-15(12-13)10-11-17(18)16-9-4-3-7-14(16)2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCAOSYWSVLCB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



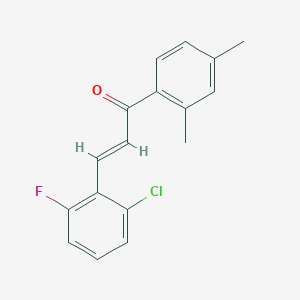
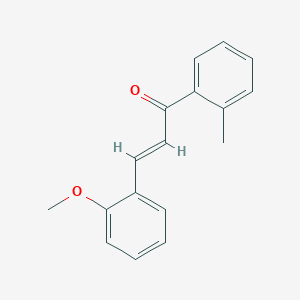
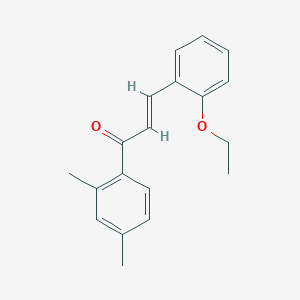
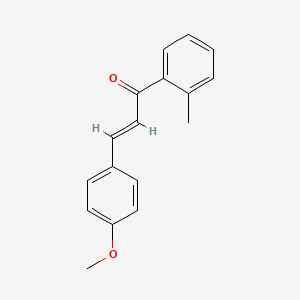
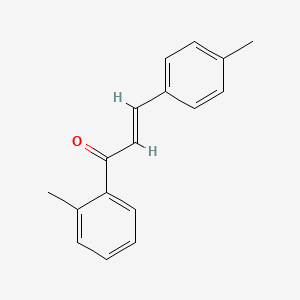
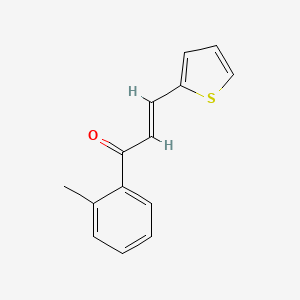
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
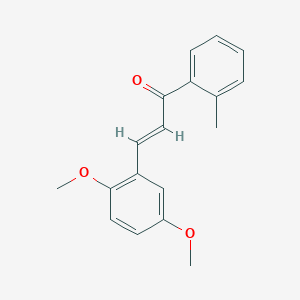
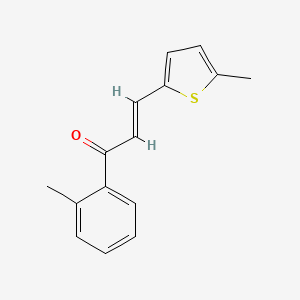
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)